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Compound of Interest

Compound Name: 3-Cyclopropyl-3-oxopropanenitrile

Cat. No.: B032227

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Cyclopropyl-3-oxopropanenitrile. The information detailed herein is crucial for
the identification, characterization, and quality control of this molecule in research and
development settings. This document presents predicted Nuclear Magnetic Resonance (NMR)
data, key Infrared (IR) absorption frequencies, and standardized experimental protocols for
acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3-
Cyclopropyl-3-oxopropanenitrile. These values are essential for the structural elucidation
and verification of the compound.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
3.64 S 2H -CHz-
2.06-2.15 m 1H -CH- (cyclopropyl)
1.18-1.25 m 2H -CHz- (cyclopropyl)
1.05-1.15 m 2H -CHz- (cyclopropyl)

Solvent: CDCls

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) (ppm) Carbon Type Assignment
~200-210 C=0 Ketone Carbonyl
~115-125 C=N Nitrile Carbon

~40-50 CH2 Methylene

~15-25 CH Cyclopropyl Methine
~5-15 CH2 Cyclopropyl Methylene

Note: These are expected
chemical shift ranges based on
typical values for similar

functional groups.

Table 3: Key Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration Mode
~2250 C=N Stretching

~1715 C=0 Stretching
~2850-3000 C-H Stretching (Aliphatic)

Note: A transmission IR
spectrum is available for
viewing on SpectraBase[1].
The values presented here are
characteristic absorption
frequencies for the functional
groups present in the

molecule.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of
3-Cyclopropyl-3-oxopropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra for the structural confirmation of 3-Cyclopropyl-
3-oxopropanenitrile.

Materials and Equipment:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

3-Cyclopropyl-3-oxopropanenitrile sample (5-10 mg for *H NMR, 20-50 mg for 13C NMR)

Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)
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e Pipettes and vials
Procedure:
e Sample Preparation:

o Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated
solvent in a clean, dry vial.

o Add a small amount of TMS as an internal standard (if required).
o Transfer the solution to an NMR tube.

e Instrument Setup:

[¢]

Insert the NMR tube into the spectrometer's probe.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve optimal homogeneity.

o

Tune and match the probe for the *H and 13C frequencies.

e 1H NMR Spectrum Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.
o Acquire the free induction decay (FID) using a 90° pulse.
o Typically, 16 to 64 scans are sufficient.

e 13C NMR Spectrum Acquisition:
o Set the appropriate spectral width, acquisition time, and relaxation delay.
o Acquire the FID using a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 3C.
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» Data Processing:

o

Apply a Fourier transform to the acquired FIDs.

[¢]

Phase the resulting spectra.

Calibrate the chemical shift scale using the TMS signal (O ppm) or the residual solvent

[¢]

peak.

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups in 3-Cyclopropyl-3-
oxopropanenitrile.

Materials and Equipment:

FT-IR spectrometer with a suitable detector

Sample holder (e.qg., salt plates (NaCl or KBr) for thin film, or an ATR accessory)

3-Cyclopropyl-3-oxopropanenitrile sample (a few drops if liquid, a few milligrams if solid)

Volatile solvent for cleaning (e.g., acetone or isopropanol)
Procedure (using Attenuated Total Reflectance - ATR):

e Background Spectrum:

o Ensure the ATR crystal is clean.

o Record a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum to remove contributions from the instrument and atmosphere (e.g.,
CO:z and Hz0).

o Sample Analysis:
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o Place a small amount of the sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing and Analysis:

o The software will automatically subtract the background spectrum from the sample

spectrum.
o Identify the wavenumbers of the major absorption bands.

o Correlate the observed absorption bands with the corresponding functional group
vibrations.

e Cleaning:
o Thoroughly clean the ATR crystal with a soft tissue soaked in a volatile solvent.

Structure-Spectra Correlation Diagram

The following diagram illustrates the logical relationship between the chemical structure of 3-
Cyclopropyl-3-oxopropanenitrile and its key spectroscopic signals.
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Spectroscopic Correlation for 3-Cyclopropyl-3-oxopropanenitrile

3-Cyclopropyl-3-oxopropanenitrile

NMR Spectroscopy IR Spectroscopy
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Spectroscopic data relationships for 3-Cyclopropyl-3-oxopropanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopropyl-3-
oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032227#spectroscopic-data-of-3-cyclopropyl-3-
oxopropanenitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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